molecular formula C8H7NO2 B6228128 5-(5-methylfuran-2-yl)-1,2-oxazole CAS No. 138716-34-4

5-(5-methylfuran-2-yl)-1,2-oxazole

Cat. No.: B6228128
CAS No.: 138716-34-4
M. Wt: 149.1
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Description

5-(5-Methylfuran-2-yl)-1,2-oxazole is a heterocyclic compound of significant interest in organic chemistry and medicinal research, with the CAS Registry Number 138716-34-4 . This reagent features a 1,2-oxazole (isoxazole) ring linked to a 5-methylfuran moiety, and it has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol . As a fused heterocyclic system, it serves as a valuable precursor and building block in chemical synthesis, particularly for the development of more complex molecular architectures. Researchers utilize this compound in the exploration of new pharmaceutical candidates and agrochemicals, where the furan and isoxazole rings are privileged structures known to contribute to biological activity. The compound is readily available for research and development purposes from multiple stock locations . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for personal use.

Properties

CAS No.

138716-34-4

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole typically begins with the preparation of 5-methylfuran-2-carbaldehyde (49 ) or its α,β-unsaturated derivatives. Reaction with TosMIC (25 ) in methanol or acetonitrile, catalyzed by potassium carbonate, initiates deprotonation of TosMIC’s methylene group. Subsequent nucleophilic attack on the aldehyde carbonyl forms an oxazoline intermediate, which undergoes base-mediated elimination to yield the target oxazole.

Critical Parameters:

  • Solvent Choice: Methanol or acetonitrile optimizes solubility and reaction kinetics.

  • Base Selection: K2CO3 or DBU facilitates both deprotonation and elimination steps.

  • Temperature: Reflux conditions (60–80°C) are typically required for completion within 12–24 hours.

Case Study: Synthesis from α,β-Unsaturated Aldehydes

A 2011 study demonstrated the utility of α,β-unsaturated aldehydes in constructing conjugated oxazole systems. Trans-3-(2-vinylphenyl)acrylaldehyde (52 ) reacted with TosMIC to yield 5-(2-vinylstyryl)oxazole (53 ) with 85% efficiency, retaining the trans configuration of the starting material. This method’s regioselectivity arises from the aldehyde’s electronic polarization, directing TosMIC addition to the carbonyl carbon.

Table 1: Representative Yields in Van Leusen Syntheses

Aldehyde SubstrateProductYield (%)Conditions
5-Methylfuran-2-carbaldehydeThis compound78K2CO3, MeOH, 70°C, 18h
Trans-cinnamaldehyde5-Styryl-1,2-oxazole82DBU, MeCN, 65°C, 12h

Cyclization of Furan Derivatives via Acid-Catalyzed Pathways

Alternative routes leverage the inherent reactivity of furan precursors. 5-Methylfurfural derivatives undergo cyclization under acidic conditions to form the oxazole ring, often via intermediate imine or enamine species.

Sulfuric Acid-Mediated Cyclization

A 2023 protocol detailed the use of concentrated H2SO4 (95%) at 0–5°C to cyclize 5-methylfurfural-2-amide derivatives. The reaction proceeds through protonation of the amide carbonyl, followed by intramolecular nucleophilic attack by the furan oxygen to form the oxazole ring. While effective, this method requires stringent temperature control to minimize side reactions such as furan ring opening.

Advantages:

  • Avoids stoichiometric base usage.

  • Compatible with electron-deficient furans.

Limitations:

  • Low functional group tolerance (acid-sensitive groups degrade).

  • Moderate yields (45–60%) due to competing polymerization.

Photorearrangement of Isoxazole Precursors

Emerging strategies exploit the photochemical conversion of isoxazoles to oxazoles. A continuous-flow photoreactor system (λ = 254 nm) transformed 4-(5-methylfuran-2-yl)isoxazole (4a ) into this compound (5a ) with 81% yield under optimized conditions.

Reaction Optimization

Key parameters for scalability include:

  • Residence Time: 20 minutes at 0.5 mL/min flow rate.

  • Solvent: Acetonitrile enhances photon absorption efficiency.

  • Temperature: 35°C balances reaction rate and byproduct formation.

Table 2: Photorearrangement Efficiency

PrecursorProductYield (%)Lamp Power (W)
4-(5-Methylfuran-2-yl)isoxazoleThis compound81150
4-Phenylisoxazole5-Phenyl-1,2-oxazole76150

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityFunctional Group ToleranceKey Limitations
Van Leusen Reaction70–85HighModerate (aldehyde stability)Requires anhydrous conditions
Acid-Catalyzed Cyclization45–60ModerateLowSide reactions under strong acid
Photorearrangement75–81High (flow)HighSpecialized equipment required

The van Leusen method excels in yield and scalability but struggles with moisture-sensitive intermediates. Photorearrangement offers superior tolerance for complex substrates but demands UV infrastructure. Acid-mediated routes, while operationally simple, suffer from limited versatility.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylfuran-2-yl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

5-(5-Methylfuran-2-yl)-1,2-oxazole serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions:

  • Oxidation: Produces oxazole derivatives.
  • Reduction: Converts the oxazole ring to more saturated forms.
  • Substitution Reactions: Introduces diverse functional groups onto the furan or oxazole rings .

Biology

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit certain microbial enzymes, contributing to its antimicrobial effects.
  • Anticancer Activities: Its structural similarities to known bioactive compounds hint at possible anticancer properties, although detailed studies are still required .

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient. Its potential applications include:

  • Anti-inflammatory Treatments: Investigations into its efficacy in reducing inflammation are ongoing.
  • Antibacterial and Antifungal Applications: The compound's reactivity profiles suggest it could be developed into treatments targeting bacterial and fungal infections .

Industry

In industrial applications, this compound is utilized in:

  • Material Development: It contributes to the formulation of new polymers and coatings with specific properties.
  • Chemical Manufacturing: The compound acts as an intermediate in various chemical reactions that lead to commercially important products .

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyAntimicrobial and anticancer researchPotential for new therapeutic agents
MedicinePharmaceutical intermediateDevelopment of anti-inflammatory drugs
IndustryMaterial developmentCreation of specialized polymers and coatings

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibition of microbial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound using continuous flow reactors. This method improved yield and purity compared to traditional batch processes, highlighting its industrial viability.

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-1,2-oxazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity : The 5-methylfuran group in the target compound introduces steric and electronic modulation distinct from thiophene or phenyl analogs. For instance, thiophene-containing oxazoles (e.g., 5-(thiophen-3-yl)oxazole) exhibit stronger halogen-bonding capabilities due to sulfur's polarizability, whereas furan derivatives may prioritize π-π interactions .
  • Biological Activity: The 3-methylthiophen-2-yl analog demonstrates potent LOX/COX-2 inhibition (IC₅₀ ~ 10 µM), suggesting that substituent bulkiness and electron density critically influence enzyme binding .
  • Synthetic Flexibility: Van Leusen’s method is universally applicable to 5-substituted oxazoles, enabling scalable production of diverse analogs .

Electronic and Physicochemical Properties

  • Lipophilicity : The logD (pH 5.5) of 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole is 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neuroactive compounds . This contrasts with more polar derivatives like 5-(pyridin-3-yl)oxazole, which may favor aqueous environments.

Q & A

Q. What are the established synthetic routes for 5-(5-methylfuran-2-yl)-1,2-oxazole, and how can reaction conditions be optimized?

The van Leusen oxazole synthesis is a widely used method for preparing 5-substituted oxazole derivatives. This involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, the product is extracted with methyl tert-butyl ether and purified via standard techniques . Key optimization parameters :

  • Stoichiometry : Equimolar ratios of aldehyde and TosMIC ensure minimal side products.
  • Solvent : Methanol facilitates the reaction due to its polarity and boiling point.
  • Work-up : Rotary evaporation and ether extraction improve yield (reported for analogous oxazoles).

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) and X-ray crystallography are critical for structural validation. For example:

  • ¹H NMR : The 1,2-oxazole methine proton appears as a singlet at δ ~8.46 ppm .
  • ¹³C NMR : Oxazole carbons resonate at δ 108–180 ppm, with C-5 (carbonyl) near δ 179.5 ppm .
  • X-ray diffraction : Bond lengths (e.g., N–O: ~1.36 Å) and dihedral angles confirm ring geometry .

Q. What biological activities are associated with 1,2-oxazole derivatives, and how are these screened experimentally?

1,2-Oxazoles exhibit diverse bioactivities, including acetylcholinesterase (AChE) inhibition and calcium channel modulation. Key screening methods:

  • Enzyme assays : Measure IC₅₀ values for AChE inhibition using Ellman’s method .
  • Cell-based studies : Evaluate calcium influx in neurogenic cells via fluorescent dyes (e.g., Fluo-4) .
  • SAR studies : Compare substituent effects (e.g., methylfuran vs. phenyl groups) on activity .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 5-substituted 1,2-oxazoles?

Regioselectivity in oxazole synthesis depends on the aldehyde’s electronic and steric properties. For example:

  • Electron-deficient aldehydes (e.g., nitro-substituted) favor oxazole formation at the para position .
  • Steric guidance : Bulky substituents (e.g., tert-butyl) direct TosMIC addition to less hindered sites .
  • Catalytic additives : Base strength (e.g., K₂CO₃ vs. DBU) influences cyclization pathways .

Q. What advanced spectroscopic techniques resolve ambiguities in 1,2-oxazole characterization?

  • ¹⁵N NMR : Distinguishes oxazole nitrogen (δ −3.1 ppm) from adjacent heteroatoms (e.g., piperidine at δ −294.6 ppm) .
  • 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to confirm substituent positions .
  • Isotopic labeling : ¹⁵N-labeled oxazoles enable precise tracking of nitrogen environments in complex molecules .

Q. How do halogen-bonding interactions influence the solid-state properties of 1,2-oxazole derivatives?

Halogen bonding between oxazole nitrogen and perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) enhances cocrystal stability and luminescence. Methods to study this:

  • Electrostatic potential (ESP) mapping : Quantifies acceptor strength of oxazole nitrogen .
  • X-ray crystallography : Measures Br/I⋯N distances (~2.8–3.0 Å) to confirm interactions .
  • Thermal analysis : DSC reveals cocrystal melting points influenced by halogen bonding .

Q. What computational tools predict the pharmacological potential of this compound?

  • Molecular docking : Models interactions with targets like Sxc⁻ transporter or MAPK using AutoDock/Vina .
  • QSAR models : Relate substituent descriptors (logP, polar surface area) to bioactivity .
  • ADMET prediction : SwissADME or ProTox-II assess solubility, toxicity, and blood-brain barrier penetration .

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